molecular formula C13H11NO4 B6386497 5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID CAS No. 1261904-34-0

5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID

Cat. No.: B6386497
CAS No.: 1261904-34-0
M. Wt: 245.23 g/mol
InChI Key: FZVLTPMKPRYXTI-UHFFFAOYSA-N
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Description

5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID is an organic compound with the molecular formula C12H11NO4 It is a derivative of nicotinic acid, featuring a hydroxyl group at the 3-position of the phenyl ring and a methoxy group at the 2-position of the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boronic acid or ester as the coupling partner and a halogenated aromatic compound as the substrate .

In a typical procedure, 3-hydroxyphenylboronic acid is coupled with 2-methoxy-5-bromonicotinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-(3-keto-phenyl)-2-methoxynicotinic acid, while reduction of a nitro group can produce 5-(3-aminophenyl)-2-methoxynicotinic acid.

Scientific Research Applications

5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenylacetic Acid: A metabolite with antioxidant and anti-inflammatory properties.

    4-Hydroxybenzoic Acid: Known for its use as a preservative and in the synthesis of parabens.

    3,4-Dihydroxyphenylacetic Acid: A metabolite of dopamine with neuroprotective effects.

Uniqueness

5-(3-HYDROXYPHENYL)-2-METHOXYNICOTINIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-12-11(13(16)17)6-9(7-14-12)8-3-2-4-10(15)5-8/h2-7,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVLTPMKPRYXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686962
Record name 5-(3-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-34-0
Record name 5-(3-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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